molecular formula C12H10BrIN4O3 B15009912 2-(4-bromo-3-nitro-1H-pyrazol-1-yl)-N-(4-iodo-2-methylphenyl)acetamide

2-(4-bromo-3-nitro-1H-pyrazol-1-yl)-N-(4-iodo-2-methylphenyl)acetamide

Cat. No.: B15009912
M. Wt: 465.04 g/mol
InChI Key: GZMKQNUQDUGUPM-UHFFFAOYSA-N
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Description

2-(4-bromo-3-nitro-1H-pyrazol-1-yl)-N-(4-iodo-2-methylphenyl)acetamide is a synthetic organic compound that features a pyrazole ring substituted with bromine and nitro groups, and an acetamide moiety attached to an iodinated methylphenyl group. Compounds with such structures are often explored for their potential biological activities and applications in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-bromo-3-nitro-1H-pyrazol-1-yl)-N-(4-iodo-2-methylphenyl)acetamide typically involves multi-step organic reactions. A common approach might include:

    Formation of the Pyrazole Ring: Starting from appropriate precursors, the pyrazole ring can be synthesized through cyclization reactions.

    Introduction of Bromine and Nitro Groups: Bromination and nitration reactions can be carried out using bromine and nitric acid or other suitable reagents.

    Attachment of the Acetamide Group: The acetamide group can be introduced through acylation reactions.

    Iodination of the Methylphenyl Group: Iodination can be achieved using iodine or iodinating agents under specific conditions.

Industrial Production Methods

Industrial production methods would involve scaling up the laboratory synthesis procedures, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the nitro group.

    Reduction: Reduction of the nitro group to an amine is a common reaction.

    Substitution: The bromine and iodine atoms can be substituted with other groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or hydrogen peroxide.

    Reduction: Catalytic hydrogenation or using reducing agents like tin(II) chloride.

    Substitution: Nucleophiles such as amines or thiols under appropriate conditions.

Major Products

    Oxidation: Formation of nitroso or nitro derivatives.

    Reduction: Formation of amino derivatives.

    Substitution: Formation of substituted pyrazole derivatives.

Scientific Research Applications

Chemistry

    Synthesis of Derivatives: Used as a precursor for synthesizing various derivatives with potential biological activities.

Biology

    Biological Activity Studies: Investigated for antimicrobial, anti-inflammatory, or anticancer properties.

Medicine

    Drug Development: Explored as a lead compound for developing new pharmaceuticals.

Industry

    Material Science:

Mechanism of Action

The mechanism of action of 2-(4-bromo-3-nitro-1H-pyrazol-1-yl)-N-(4-iodo-2-methylphenyl)acetamide would depend on its specific biological target. Generally, such compounds may interact with enzymes, receptors, or other proteins, modulating their activity and leading to the observed biological effects. Detailed studies would be required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

Similar Compounds

  • 2-(4-chloro-3-nitro-1H-pyrazol-1-yl)-N-(4-iodo-2-methylphenyl)acetamide
  • 2-(4-bromo-3-nitro-1H-pyrazol-1-yl)-N-(4-fluoro-2-methylphenyl)acetamide

Uniqueness

The presence of specific substituents such as bromine, nitro, and iodine groups in 2-(4-bromo-3-nitro-1H-pyrazol-1-yl)-N-(4-iodo-2-methylphenyl)acetamide may confer unique chemical and biological properties compared to its analogs. These differences can influence the compound’s reactivity, stability, and interaction with biological targets.

Properties

Molecular Formula

C12H10BrIN4O3

Molecular Weight

465.04 g/mol

IUPAC Name

2-(4-bromo-3-nitropyrazol-1-yl)-N-(4-iodo-2-methylphenyl)acetamide

InChI

InChI=1S/C12H10BrIN4O3/c1-7-4-8(14)2-3-10(7)15-11(19)6-17-5-9(13)12(16-17)18(20)21/h2-5H,6H2,1H3,(H,15,19)

InChI Key

GZMKQNUQDUGUPM-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CC(=C1)I)NC(=O)CN2C=C(C(=N2)[N+](=O)[O-])Br

Origin of Product

United States

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